molecular formula C10H11N3 B8775892 4-Amino-1-(p-tolyl)pyrazole

4-Amino-1-(p-tolyl)pyrazole

Cat. No.: B8775892
M. Wt: 173.21 g/mol
InChI Key: CRJIABMWZOUKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(p-tolyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(p-tolyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, followed by heating under reflux for several hours.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(p-tolyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-1-(p-tolyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(p-tolyl)pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-phenyl-1H-pyrazole
  • 4-Amino-1-methyl-1H-pyrazole
  • 4-Amino-1-ethyl-1H-pyrazole

Uniqueness

4-Amino-1-(p-tolyl)pyrazole is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(4-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C10H11N3/c1-8-2-4-10(5-3-8)13-7-9(11)6-12-13/h2-7H,11H2,1H3

InChI Key

CRJIABMWZOUKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 6a (212 mg, 1.04 mmol) was dissolved in ethanol (20 mL) then hydrogenated over 10% palladium on carbon for 4 h under hydrogen atmosphere. The mixture was then filtered through Celite, washing with ethanol, and evaporated to dryness. The residue was purified by FCC, eluting with 0-10% MeOH in DCM, to give the title compound as a pale brown solid (154 mg, 86%). LCMS (Method 3): Rt 1.92 min, m/z 174.1 [MH−].
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
86%

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